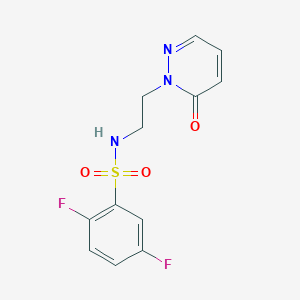

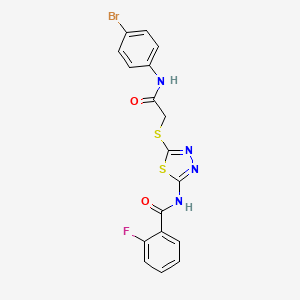

![molecular formula C15H25N3O2 B2587946 N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide CAS No. 1436179-59-7](/img/structure/B2587946.png)

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could potentially involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, has been used as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

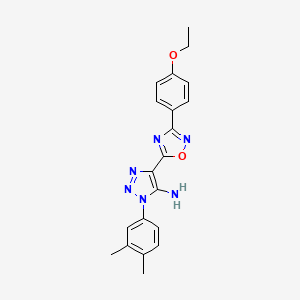

The molecular structure of this compound likely involves a cyclohexane ring, given the presence of “cyclohexyl” in its name . The “cyano” group indicates the presence of a carbon-nitrogen triple bond, while the “amino” group suggests the presence of a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be complex, given its structure. The presence of both a cyano group and an amino group suggests that it could act as an ambident nucleophile . This means it could react with various other compounds in different ways, leading to the formation of a variety of polyfunctional heterocyclic compounds .Scientific Research Applications

Synthetic Pathways and Ligand Development

- Lionel Cheruzel et al. (2011) describe synthetic pathways to N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a reagent useful for reductive amination reactions with primary and secondary amines, yielding ligands with second coordination sphere functional groups. This highlights the compound's utility in ligand development (Cheruzel, 2011).

Catalysis and Cyanation Reactions

- S. Ding and N. Jiao (2011) detail the direct cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF) as both the reagent and solvent, indicating an alternative method for preparing aryl nitriles (Ding, 2011).

- Jinho Kim and Sukbok Chang (2010) developed a protocol for cyanation at arene C-H bonds employing N,N-dimethylformamide and ammonia, presenting a novel approach for the synthesis of nitriles (Kim, 2010).

Pharmaceutical and Antimicrobial Applications

- M. Ghorab et al. (2017) synthesized a series of compounds displaying interesting antimicrobial activity, demonstrating the potential pharmaceutical applications of related compounds (Ghorab, 2017).

Material Science and Sensing Applications

- Chaoxia Guo et al. (2015) synthesized conjugated polymers for the highly sensitive detection of Cu2+ ions, illustrating the application of related compounds in material science and as chemosensors (Guo, 2015).

properties

IUPAC Name |

N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-15(2,3)14(20)17-10-13(19)18-12(9-16)11-7-5-4-6-8-11/h11-12H,4-8,10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCNGYMXZWEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(=O)NC(C#N)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[cyano(cyclohexyl)methyl]carbamoyl}methyl)-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

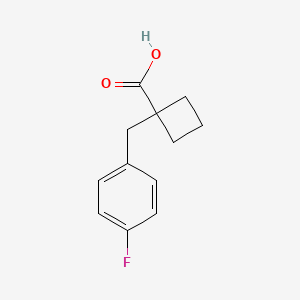

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)

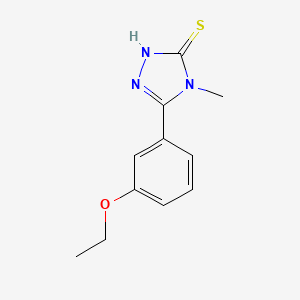

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

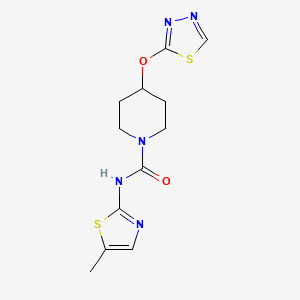

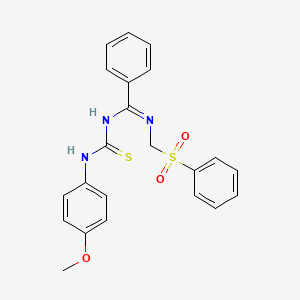

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)

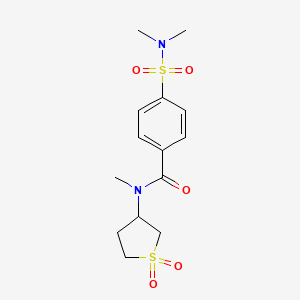

![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)

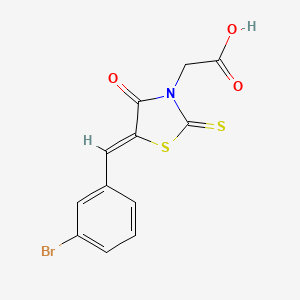

![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)